molecular formula C8H9F2N B158547 N-Ethyl-3,4-difluoroaniline CAS No. 136491-15-1

N-Ethyl-3,4-difluoroaniline

Cat. No. B158547
M. Wt: 157.16 g/mol
InChI Key: WWONUZXEGYMTKR-UHFFFAOYSA-N
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Description

N-Ethyl-3,4-difluoroaniline is a chemical compound with the molecular formula C8H9F2N . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom on the amino group is replaced by an ethyl group .


Molecular Structure Analysis

The molecular structure of N-Ethyl-3,4-difluoroaniline consists of a benzene ring with two fluorine atoms and an ethylamine group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the ring .


Physical And Chemical Properties Analysis

N-Ethyl-3,4-difluoroaniline has a molecular weight of 157.161 . The physical and chemical properties of 3,4-difluoroaniline, a related compound, include a melting point of 22°C, a boiling point of 77°C at 7 mmHg, and a density of 1.302 g/mL at 25°C .

Scientific Research Applications

Synthesis of Indolecarboxylic Acid Esters

N-Ethyl-3,4-difluoroaniline is utilized in the synthesis of various indolecarboxylic acid esters. For instance, ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate are synthesized using Fischer indole synthesis, employing N-Ethyl-3,4-difluoroaniline as a starting material. These processes highlight the compound's relevance in complex organic syntheses (Silvestri et al., 2004).

Key Intermediate in Prulifloxacin Synthesis

N-Ethyl-3,4-difluoroaniline serves as a critical intermediate in the synthesis of prulifloxacin, an antibiotic. It is involved in a series of reactions leading to the creation of important intermediates for the drug (Wei, 2006).

Spectroscopic and Quantum Chemical Studies

The compound is subject to extensive spectroscopic and structural investigations. Studies using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with theoretical calculations, have provided detailed insights into its structural and physicochemical properties. Such research is crucial for understanding the characteristics of di-substituted aniline derivatives (Kose et al., 2015).

N-Formylation of Amines

In organic chemistry, N-Ethyl-3,4-difluoroaniline is involved in N-formylation reactions. Ethyl bromodifluoroacetate, derived from N-Ethyl-3,4-difluoroaniline, is used as the N-formylating reagent in copper-catalyzed N-formylation of amines, showcasing its utility in synthesizing N-formamides (Li et al., 2018).

Synthesis of Anti-inflammatory and Antibacterial Compounds

N-Ethyl-3,4-difluoroaniline is used in synthesizing compounds with potential anti-inflammatory, antiproliferative, and antibacterial activities. These compounds have been characterized through various analytical techniques, indicating the compound's potential in medicinal chemistry (Mohan et al., 2018).

Local Anesthetic Activity

Derivatives of 3,4-difluoroaniline have been synthesized and evaluated for their local anesthetic properties. This suggests the role of N-Ethyl-3,4-difluoroaniline in developing novel anesthetics (Gataullin et al., 1999).

Biotransformation Studies

N-Ethyl-3,4-difluoroaniline undergoes biotransformation in various environmental systems, including in microbial strains, plants, and animals. These studies are essential for understanding its environmental fate and effects (Xu et al., 2004; Zhao et al., 2018).

Safety And Hazards

The safety data sheet for 3,4-difluoroaniline, a related compound, indicates that it is combustible and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-3,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWONUZXEGYMTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592906
Record name N-Ethyl-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3,4-difluoroaniline

CAS RN

136491-15-1
Record name N-Ethyl-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-3,4-difluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y He, DM Whitehead, E Briard, S Numao, L Mu… - …, 2020 - Wiley Online Library
We describe here our efforts to develop a PET tracer for imaging GluN2A‐containing NMDA receptors, based on a 5H‐thiazolo[3,2‐α]pyrimidin‐5‐one scaffold. The metabolic stability …

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